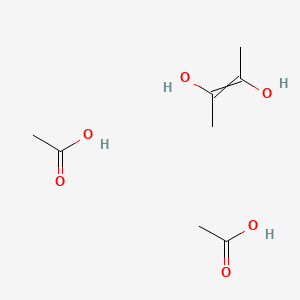
Acetic acid;but-2-ene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;but-2-ene-2,3-diol is an organic compound that combines the properties of acetic acid and but-2-ene-2,3-diol Acetic acid is a simple carboxylic acid, while but-2-ene-2,3-diol is a diol with two hydroxyl groups on adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid;but-2-ene-2,3-diol can be synthesized through the oxidation of but-2-ene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) or magnesium monoperoxyphthalate (MMPP) in nonaqueous solvents like chloroform, ether, acetone, or dioxane . The reaction involves the formation of an oxacyclopropane ring, which is then hydrolyzed to form the diol .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the catalytic oxidation of but-2-ene using metal catalysts such as palladium-tellurium on carbon (PdTe/C). This method offers high selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;but-2-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vicinal diols using reagents like osmium tetroxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Hydrogen gas with metal catalysts.
Substitution: Alkyl halides, acid chlorides.
Major Products
Oxidation: Vicinal diols.
Reduction: Alcohols, hydrocarbons.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid;but-2-ene-2,3-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;but-2-ene-2,3-diol involves its interaction with various molecular targets and pathways. The compound can undergo oxidation to form reactive intermediates, which can then participate in further chemical reactions. The hydroxyl groups on the diol can form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-2,3-diol: A similar diol with two hydroxyl groups on adjacent carbon atoms.
Ethylene glycol: A simpler diol with two hydroxyl groups on adjacent carbon atoms.
Propylene glycol: Another diol with hydroxyl groups on adjacent carbon atoms.
Uniqueness
Acetic acid;but-2-ene-2,3-diol is unique due to its combination of acetic acid and but-2-ene-2,3-diol properties. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
73902-34-8 |
|---|---|
Molekularformel |
C8H16O6 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
acetic acid;but-2-ene-2,3-diol |
InChI |
InChI=1S/C4H8O2.2C2H4O2/c1-3(5)4(2)6;2*1-2(3)4/h5-6H,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
VESNOBZGGRGAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

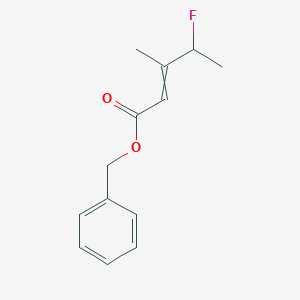

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
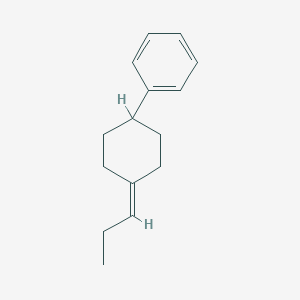

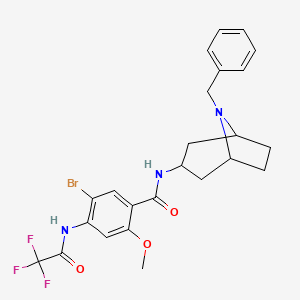

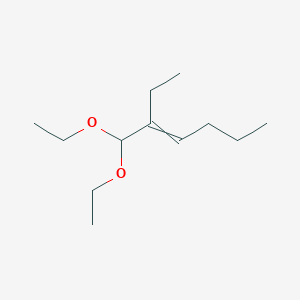
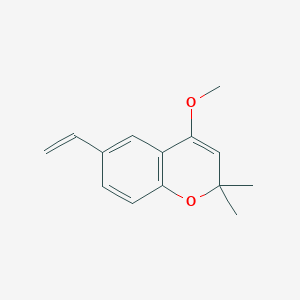
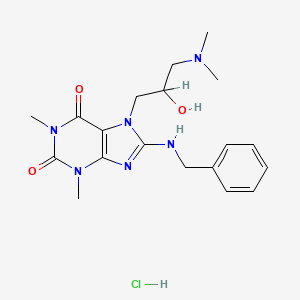
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)
